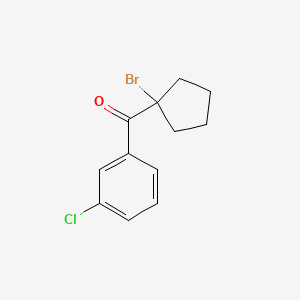
(2R,3R)-2-(3-chlorophenyl)-3-methyloxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2-(3-chlorophenyl)-3-methyloxirane is a chiral epoxide compound Epoxides are three-membered cyclic ethers, and their strained ring structure makes them highly reactive
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-(3-chlorophenyl)-3-methyloxirane typically involves the epoxidation of alkenes. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. The reaction is carried out under mild conditions, usually at low temperatures, to ensure high enantioselectivity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of environmentally friendly oxidants and catalysts is also emphasized to minimize waste and reduce environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2-(3-chlorophenyl)-3-methyloxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The strained ring structure of the epoxide makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Reduction: The compound can be reduced to form diols using reducing agents like lithium aluminum hydride.
Oxidation: Further oxidation can lead to the formation of more complex oxygenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like water or alcohols.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents, and the reactions are performed under anhydrous conditions.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under controlled conditions to achieve selective oxidation.
Major Products Formed
Nucleophilic Substitution: The major products are β-substituted alcohols or ethers, depending on the nucleophile used.
Reduction: The major product is the corresponding diol.
Oxidation: The major products are more highly oxidized compounds, such as ketones or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2-(3-chlorophenyl)-3-methyloxirane has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science for the development of new polymers and resins.
Wirkmechanismus
The mechanism of action of (2R,3R)-2-(3-chlorophenyl)-3-methyloxirane involves its high reactivity due to the strained epoxide ring. The compound can interact with nucleophiles in biological systems, leading to the formation of covalent bonds with biomolecules. This reactivity is exploited in various applications, such as enzyme inhibition or modification of biological macromolecules. The molecular targets and pathways involved depend on the specific context of its use, such as the type of enzyme or receptor it interacts with.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3S)-2-(3-chlorophenyl)-3-methyloxirane: The enantiomer of the compound, which has different stereochemistry and potentially different biological activity.
(2R,3R)-2-phenyl-3-methyloxirane: A similar compound without the chlorine substituent, which affects its reactivity and applications.
(2R,3R)-2-(3-bromophenyl)-3-methyloxirane: A similar compound with a bromine substituent instead of chlorine, which can lead to different chemical properties and reactivity.
Uniqueness
The presence of the 3-chlorophenyl group in (2R,3R)-2-(3-chlorophenyl)-3-methyloxirane imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. The specific stereochemistry of the compound also plays a crucial role in its interactions with other molecules, making it a valuable compound in asymmetric synthesis and chiral chemistry.
Eigenschaften
Molekularformel |
C9H9ClO |
|---|---|
Molekulargewicht |
168.62 g/mol |
IUPAC-Name |
(2R,3R)-2-(3-chlorophenyl)-3-methyloxirane |
InChI |
InChI=1S/C9H9ClO/c1-6-9(11-6)7-3-2-4-8(10)5-7/h2-6,9H,1H3/t6-,9+/m1/s1 |
InChI-Schlüssel |
GXEJBHVLGLPIFE-MUWHJKNJSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](O1)C2=CC(=CC=C2)Cl |
Kanonische SMILES |
CC1C(O1)C2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


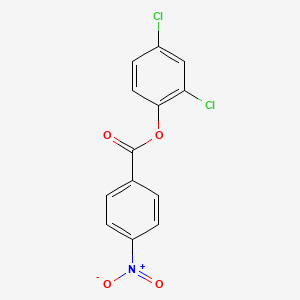
![3,3-Dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11717834.png)
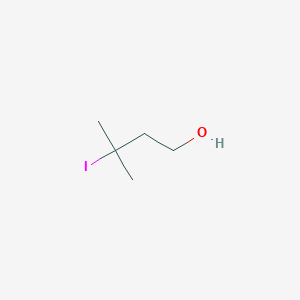

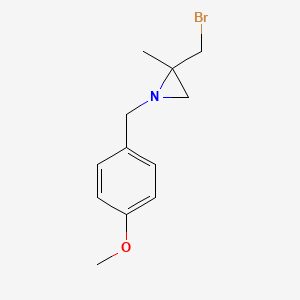

![3-Benzyl-3,6-diazabicyclo[3.1.1]heptan-2-one](/img/structure/B11717893.png)
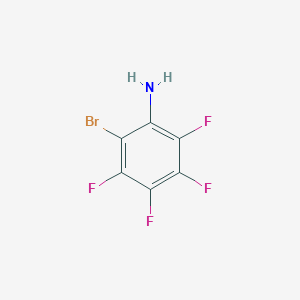
![N-(6-Bromo-2-ethylimidazo[1,2-a]pyridin-3-yl)-N-methylformamide](/img/structure/B11717912.png)
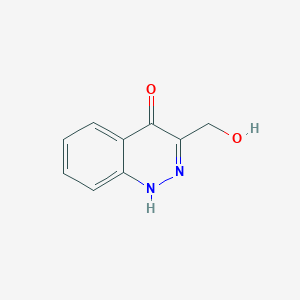
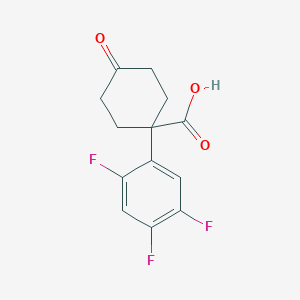

![1,3-Dihydrospiro[indole-2,4'-piperidine]-3-one](/img/structure/B11717931.png)
